5-Chlorothiophene-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiophene-2-carbothioamide is an organic compound with the molecular formula C5H4ClNS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorothiophene-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiophene derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-chlorothiophene-2-sulfoxide or 5-chlorothiophene-2-sulfone, while substitution can produce various 5-substituted thiophene derivatives.
Scientific Research Applications
5-Chlorothiophene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 5-chlorothiophene-2-carbothioamide involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carbothioamide: Similar structure but with a bromine atom instead of chlorine.
5-Iodothiophene-2-carbothioamide: Contains an iodine atom in place of chlorine.
5-Methylthiophene-2-carbothioamide: Has a methyl group instead of a halogen.
Uniqueness
5-Chlorothiophene-2-carbothioamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.
Biological Activity
5-Chlorothiophene-2-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is C5H4ClNOS. The compound features a thiophene ring substituted at the 5-position with a chlorine atom and at the 2-position with a carbothioamide group. It can be synthesized from 5-chlorothiophene-2-carboxylic acid through a reaction involving thionyl chloride and ammonia, leading to the formation of the carbothioamide.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Its mechanism of action is believed to involve interference with essential biochemical pathways in bacterial cells, leading to growth inhibition. The compound may disrupt critical cellular functions, although specific pathways remain to be fully elucidated.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines, such as those derived from colon and breast cancers. The cytotoxic effects are attributed to its ability to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic factors such as P53 and Bax .
Case Studies and Experimental Data
-
Cytotoxicity Assessment :
- A study using the MTT assay evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated significant cell death at concentrations as low as 100 μM, with IC50 values ranging from 0.9 to 10 μM for different derivatives .
- Mechanistic Insights :
-
Biochemical Pathways :
- The compound's interaction with cellular pathways has been investigated, revealing its potential role in modulating gene expression related to apoptosis and cell cycle regulation. For instance, treatment with this compound led to increased mRNA levels of P53 and Bax in treated cancer cells while decreasing levels of CDK4 and Bcl-2 .
Summary of Biological Activities
Properties
IUPAC Name |
5-chlorothiophene-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOPLHLFVKWWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.